(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate
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Overview
Description
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imino and ester functional groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other esters.
Scientific Research Applications
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
(S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid: A closely related compound with similar structural features but lacking the ester group.
(S)-Methyl 2-imino-1-methylpyrrolidine-5-carboxylate: Another similar compound with slight variations in the position of functional groups.
Uniqueness: (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is unique due to the presence of both imino and ester groups, which provide a distinct reactivity profile. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
CAS No. |
740039-33-2 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (2S)-5-imino-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h5,8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
DGRIFDXWEOVLAD-YFKPBYRVSA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=N)C(=O)OC |
Canonical SMILES |
CN1C(CCC1=N)C(=O)OC |
Origin of Product |
United States |
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